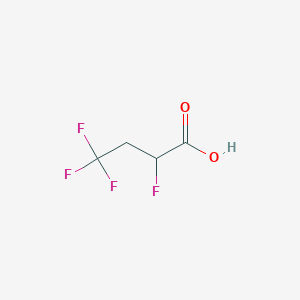

2,4,4,4-Tetrafluorobutanoic acid

Description

Context of Fluorinated Carboxylic Acids in Chemical Science

Fluorinated carboxylic acids are a significant class of compounds in chemical science due to the profound effects that fluorine substitution has on molecular properties. Fluorine is the most electronegative element, and its presence in an organic molecule dramatically alters the electron distribution. researchgate.nettandfonline.com This electron-withdrawing nature can significantly impact the acidity, stability, and reactivity of neighboring functional groups. tandfonline.com

Perfluorinated carboxylic acids, where all hydrogens on the carbon chain are replaced by fluorine, are known for their high acidity, chemical stability, and exceptional surface activity. researchgate.net Even partial fluorination, as seen in 2,4,4,4-Tetrafluorobutanoic acid, can impart unique characteristics. These compounds are often used as specialized building blocks in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. rsc.orghokudai.ac.jp The introduction of fluorine can enhance properties like binding affinity to target proteins and metabolic stability, making these acids and their derivatives valuable in medicinal chemistry. tandfonline.com

Historical Development of Research on Fluorinated Organic Compounds

The field of organofluorine chemistry began even before the isolation of elemental fluorine itself. jst.go.jpresearchgate.net The journey was marked by significant challenges due to the extreme reactivity of fluorine, which thwarted early attempts to control reactions. nih.govlew.ro Henri Moissan's successful isolation of elemental fluorine in 1886 was a pivotal moment, though his initial experiments reacting it with organic compounds often resulted in explosions or decomposition. nih.govlew.ro

A major catalyst for the advancement of fluorine chemistry was World War II, particularly the Manhattan Project. researchgate.netnih.govlew.ro The need for uranium hexafluoride (UF6) to separate uranium isotopes spurred the first large-scale production of fluorine and the development of inert fluorinated materials like perfluorocarbons and fluoropolymers. researchgate.netnih.gov Following the war, companies like 3M began commercial production of fluorocarbons using electrochemical fluorination, and DuPont introduced polytetrafluoroethylene (PTFE), branded as Teflon, in 1948. researchgate.net These industrial developments paved the way for broader academic and commercial research into the synthesis and application of a wide array of fluorinated organic compounds. jst.go.jpresearchgate.net

Significance of Fluorine Substitution in Aliphatic Carboxylic Acids

The substitution of hydrogen with fluorine in aliphatic carboxylic acids has a pronounced and predictable effect on their acidity due to fluorine's powerful inductive effect. libretexts.org Being highly electronegative, fluorine atoms pull electron density towards themselves through the carbon chain. This withdrawal of electrons helps to stabilize the carboxylate anion (the conjugate base) that forms when the acid donates a proton. libretexts.org

By dispersing the negative charge, the fluorine substituent makes the carboxylate anion more stable and less basic. libretexts.org A more stable conjugate base corresponds to a stronger acid. Therefore, fluorinated carboxylic acids are significantly more acidic than their non-fluorinated counterparts. The position and number of fluorine atoms influence the magnitude of this effect; fluorine atoms closer to the carboxyl group have a stronger impact. In this compound, the fluorine at the alpha-position (C2) would be expected to have the most significant influence on increasing the acidity of the carboxylic acid group. This modification of acidity is a key feature exploited in the design of specialty chemicals and reagents. researchgate.netlibretexts.org

Structure

3D Structure

Properties

IUPAC Name |

2,4,4,4-tetrafluorobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F4O2/c5-2(3(9)10)1-4(6,7)8/h2H,1H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEVPZAWBFKDWSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4,4,4 Tetrafluorobutanoic Acid

Precursor Synthesis and Functional Group Transformations

The construction of the 2,4,4,4-tetrafluorobutanoic acid backbone necessitates the strategic assembly of fluorinated building blocks and subsequent functional group manipulations.

Halogenation and Fluorination Strategies

The introduction of fluorine atoms at specific positions is a critical aspect of the synthesis. Electrophilic fluorination is a common strategy to install a fluorine atom at the α-position of a carbonyl compound. Reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor® are frequently employed for this purpose. These reagents contain a nitrogen-fluorine bond and act as a source of "F+" which can be delivered to a nucleophilic carbon, such as an enolate or silyl (B83357) enol ether derived from a suitable butanoic acid precursor. The mechanism of electrophilic fluorination is complex and can proceed through either an SN2 or a single-electron transfer (SET) pathway, depending on the substrate and reaction conditions. wikipedia.org

For the introduction of the terminal trifluoromethyl group, a different set of strategies is required. This often involves the use of trifluoromethyl-containing building blocks.

Carbon Chain Elongation and Functionalization

Building the four-carbon chain of the butanoic acid while incorporating the specific fluorine substitution pattern is a central challenge. Two classical named reactions, the Malonic Ester Synthesis and the Reformatsky Reaction, offer plausible pathways.

The Malonic Ester Synthesis is a versatile method for the preparation of carboxylic acids. wikipedia.orgorgoreview.comlibretexts.org In a potential route to this compound, a malonic ester could be alkylated with a suitable trifluoroethyl electrophile, such as 2,2,2-trifluoroethyl iodide. Following this carbon-carbon bond formation, the remaining α-hydrogen on the malonate intermediate could be replaced with a fluorine atom via electrophilic fluorination. Subsequent hydrolysis and decarboxylation would then yield the target acid. A patent describes the synthesis of 4,4,4-trifluorobutanol starting from the alkylation of diethyl malonate with 2,2,2-trifluoroethyl p-toluenesulfonate, followed by decarboxylation to yield ethyl 4,4,4-trifluorobutyrate. google.comgoogle.com This intermediate could potentially be α-fluorinated before hydrolysis to the final product.

The Reformatsky Reaction provides another avenue for constructing the carbon framework by forming a β-hydroxy ester. wikipedia.orglibretexts.orgbyjus.com A plausible approach would involve the reaction of an organozinc reagent derived from an α-halo-α-fluoroacetate, such as ethyl bromofluoroacetate, with a trifluoromethyl-containing carbonyl compound like trifluoroacetaldehyde. This reaction would generate an ethyl 2-fluoro-3-hydroxy-4,4,4-trifluorobutanoate intermediate. Subsequent deoxygenation of the β-hydroxy group and hydrolysis of the ester would lead to the desired this compound. The use of ethyl bromofluoroacetate in Reformatsky reactions with various aldehydes and ketones has been reported to produce α-fluoro-β-hydroxy esters. nih.gov

Approaches for Introducing Terminal Tetrafluoromethyl Groups

Directly introducing a tetrafluoroethyl group is challenging. A more common and practical approach is to build the molecule from precursors that already contain the trifluoromethyl (CF3) group. The trifluoromethyl group is a key structural motif in many pharmaceuticals and agrochemicals due to its unique electronic properties and metabolic stability.

One strategy involves the use of trifluoromethyl-substituted unsaturated esters. For instance, ethyl 4,4,4-trifluoro-2-butynoate is a commercially available building block that could potentially be a precursor. sigmaaldrich.com A conjugate addition of a fluoride (B91410) source to the double bond, followed by reduction of the triple bond and subsequent functional group manipulations, could be envisioned as a pathway to the target molecule.

Derivatization from Butanoic Acid Scaffolds

Synthesizing this compound by direct fluorination of a pre-existing butanoic acid scaffold is a formidable challenge due to the difficulty in controlling the position and extent of fluorination. However, derivatization from a more functionalized butanoic acid precursor is a viable strategy.

For example, one could start with a γ-keto acid, specifically 4-oxo-butanoic acid. The synthesis of α-fluoroacetophenones and α,α,γ,γ-tetrafluoro-β-hydroxy ketones from 1,3-diaryl-1,3-diketones has been reported, demonstrating the feasibility of fluorination at positions alpha to carbonyl groups. ccspublishing.org.cnsioc-journal.cn A similar approach could potentially be applied to a γ-keto acid derivative, where the keto group could be a precursor to the trifluoromethyl group, and the α-position could be selectively fluorinated.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of synthesizing fluorinated compounds like this compound, several aspects can be considered to enhance the sustainability of the process.

The development of catalytic methods is a key principle of green chemistry. The use of catalytic amounts of reagents, rather than stoichiometric quantities, reduces waste and improves atom economy. For instance, the use of catalytic amounts of cerium(III) chloride in Reformatsky reactions has been shown to improve yields and simplify procedures. nih.gov Furthermore, the development of catalytic systems for direct C-H fluorination, while still a significant challenge, represents a major goal in green fluorine chemistry. nih.gov

The choice of solvents and reagents is also crucial. Many traditional fluorination methods utilize hazardous reagents and solvents. Research into greener alternatives is ongoing. For example, the use of solid acid catalysts for esterification reactions or the development of biocatalytic methods for the synthesis of esters from biomass-derived alcohols are steps towards more sustainable chemical production. researchgate.netrsc.org While direct biocatalytic routes to a complex molecule like this compound are not yet established, the principles of using renewable feedstocks and enzymatic transformations are guiding future research.

The development of flow chemistry processes also aligns with green chemistry principles by offering better control over reaction parameters, improved safety, and the potential for easier scale-up. Continuous flow synthesis has been successfully applied to the preparation of other fluorinated compounds.

Finally, minimizing the number of synthetic steps and purification procedures contributes to a greener process by reducing energy consumption and waste generation. Designing convergent synthetic routes, where different fragments of the molecule are synthesized separately and then combined, can be more efficient than linear syntheses.

Chemical Reactivity and Mechanistic Investigations of 2,4,4,4 Tetrafluorobutanoic Acid

Carboxylic Acid Functional Group Transformations

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations. The presence of the fluorine atoms on the alkyl chain enhances the acidity of the carboxyl group, which can influence the conditions required for these reactions.

Esterification and Amidation Reactions

Esterification: 2,4,4,4-Tetrafluorobutanoic acid is expected to undergo esterification with alcohols in the presence of an acid catalyst, a reaction commonly known as Fischer esterification. acs.orgrsc.org The general mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol, and subsequent elimination of water. organic-chemistry.org Due to the increased electrophilicity of the carbonyl carbon from the inductive effect of the fluorine atoms, this reaction may proceed under milder conditions compared to its non-fluorinated analogs. Common catalysts for esterification include sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid. acs.org The synthesis of fluorinated esters is of significant interest for applications in materials science and as lubricants. pdx.edu

Amidation: The formation of amides from this compound can be achieved by reaction with amines. Direct amidation typically requires high temperatures to drive off water, but the reaction is more commonly facilitated by the use of coupling agents. elsevierpure.com These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. A wide variety of coupling agents are available, and their use allows the reaction to proceed under mild conditions, which is crucial for substrates with sensitive functional groups. elsevierpure.com The resulting fluorinated amides are valuable building blocks in medicinal chemistry. nih.gov

Table 1: Illustrative Examples of Esterification and Amidation of Fluorinated Carboxylic Acids

| Carboxylic Acid | Reagent | Product | Catalyst/Conditions | Reference |

| Perfluorooctanoic acid | Ethanol | Ethyl perfluorooctanoate | H2SO4, reflux | mdpi.com |

| Trifluoroacetic acid | Benzyl (B1604629) alcohol | Benzyl trifluoroacetate | Dicyclohexylcarbodiimide (DCC) | wikipedia.org |

| 2-Fluorobenzoic acid | Ammonia | 2-Fluorobenzamide | Ammonium chloride, coupling agents | elsevierpure.com |

Reduction and Oxidation Pathways

Reduction: The carboxylic acid group of this compound can be reduced to the corresponding primary alcohol, 2,4,4,4-tetrafluorobutan-1-ol. This transformation typically requires strong reducing agents such as lithium aluminum hydride (LiAlH4). The electrochemical reduction of fluorinated aromatic carboxylic acids has also been reported, which can lead to the formation of benzyl alcohols. rsc.orgrsc.org

Oxidation: The carboxylic acid group is generally resistant to further oxidation. However, under certain conditions, oxidative degradation of the molecule can occur. For instance, the atmospheric oxidation of polyfluorinated amides, which can be derived from the corresponding carboxylic acids, can lead to the formation of perfluorinated carboxylic acids (PFCAs). acs.orgnih.gov This process often involves radical intermediates.

Reactions Involving the Fluorinated Alkyl Chain

The carbon-fluorine bond is exceptionally strong, making the fluorinated alkyl chain generally inert. However, under specific conditions, reactions at the fluorinated carbons can be induced.

Nucleophilic Substitution at Fluorinated Carbons

Nucleophilic substitution of a fluorine atom in a saturated fluorinated alkane is a challenging transformation due to the strength of the C-F bond and the poor leaving group ability of the fluoride (B91410) ion. chemguide.co.uk Fluoroalkanes are generally unreactive towards nucleophilic attack. chemguide.co.uk However, in systems where a carbocation can be formed at a position adjacent to a fluorine-bearing carbon, or in the presence of very strong nucleophiles and harsh conditions, substitution may be possible. The development of new catalytic methods is an active area of research to facilitate such transformations under milder conditions. ox.ac.ukresearchgate.net

Catalytic Studies in Transformations of this compound

Catalysis plays a crucial role in enhancing the efficiency and selectivity of reactions involving fluorinated compounds.

For esterification , as mentioned, Brønsted acids like sulfuric acid are common catalysts. acs.org In amidation reactions , a wide array of coupling agents, which can be considered catalysts in a broader sense, are employed to facilitate the reaction. elsevierpure.com

In the realm of radical reactions , photoredox catalysts, such as iridium and ruthenium complexes, have been instrumental in enabling the decarboxylative functionalization of carboxylic acids under mild conditions. organic-chemistry.orgnih.govnih.gov Silver-catalyzed decarboxylative fluorination of aliphatic carboxylic acids has also been reported. researchgate.net

For nucleophilic substitution reactions , research is ongoing to develop catalysts that can activate the strong C-F bond. Phase transfer catalysts have shown promise in facilitating nucleophilic fluorination with fluoride salts. ox.ac.uk

Table 2: Catalysts Employed in the Transformation of Fluorinated Carboxylic Acids

| Transformation | Catalyst/Catalytic System | Substrate Type | Reference |

| Decarboxylative Fluorination | Ir[dF(CF3)ppy]2(dtbbpy)PF6 (Photocatalyst) | Aliphatic Carboxylic Acids | organic-chemistry.orgnih.gov |

| Decarboxylative Fluorination | AgNO3 | Aliphatic Carboxylic Acids | researchgate.net |

| Amidation | Dicyclohexylcarbodiimide (DCC) | Carboxylic Acids | elsevierpure.com |

| Esterification | p-Dodecylbenzenesulfonic acid (DBSA) | Carboxylic Acids | mdpi.com |

| Nucleophilic Fluorination | Chiral Urea / Onium Halide (Phase Transfer) | Alkyl Halides | ox.ac.uk |

This table summarizes catalysts used for various transformations of fluorinated carboxylic acids and related compounds, providing a framework for potential catalytic systems for this compound.

Elucidation of Reaction Mechanisms for this compound Remains an Area for Future Investigation

As of late 2024, detailed and specific research elucidating the reaction mechanisms of this compound is not extensively available in publicly accessible scientific literature. While the broader class of per- and polyfluoroalkyl substances (PFAS) has been the subject of intense study regarding their environmental fate, transport, and degradation, specific mechanistic pathways for many individual compounds, including this compound, are yet to be fully characterized.

Current research on PFAS degradation primarily focuses on more historically prevalent and long-chain compounds such as perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonic acid (PFOS). Studies on these substances have revealed complex degradation pathways often involving advanced oxidation processes, electrochemical methods, and sonolysis. These processes typically proceed through the generation of highly reactive species that can attack the carbon-fluorine bond, leading to a stepwise shortening of the fluoroalkyl chain.

However, the specific reactivity and subsequent mechanistic steps for a shorter and asymmetrically fluorinated compound like this compound present a unique chemical challenge. The presence of a non-fluorinated carbon at the 3-position and a single fluorine atom at the 2-position, adjacent to the carboxylic acid group, introduces sites for potential chemical attack that differ significantly from their perfluorinated counterparts.

Future mechanistic investigations would likely need to explore several key areas:

Oxidative Degradation: Studies would need to determine the primary sites of attack by hydroxyl radicals or other strong oxidants. The relative susceptibility of the C-H bonds at the 3-position versus the C-F bond at the 2-position would be a critical area of investigation.

Reductive Defluorination: The potential for reductive pathways, perhaps initiated by hydrated electrons, to cleave the C-F bonds would need to be explored. The influence of the carboxylic acid group and the trifluoromethyl group on the electron affinity of the molecule would be central to such studies.

Photochemical and Thermal Decomposition: The stability of this compound under various energetic inputs would provide insight into potential degradation mechanisms under different environmental or treatment conditions. The identification of initial bond-breaking events and subsequent reaction cascades would be essential.

Detailed kinetic studies, the identification of intermediate and final degradation products through advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), and computational modeling would be required to construct and validate any proposed reaction mechanisms.

At present, the scientific community awaits dedicated research to provide the empirical data necessary to fully elucidate the chemical reactivity and reaction mechanisms of this compound.

Applications of 2,4,4,4 Tetrafluorobutanoic Acid in Advanced Chemical Synthesis

Role as a Building Block in Complex Molecular Synthesis

The structure of 2,4,4,4-Tetrafluorobutanoic acid, featuring a trifluoromethyl group and an alpha-fluoro substituent, makes it a compelling starting material for constructing complex molecular architectures. The carboxylic acid moiety provides a handle for a wide range of chemical transformations, while the fluorinated backbone is carried through into the final product, imparting unique properties.

Construction of Fluorinated Heterocycles

Fluorinated heterocycles are of paramount interest, particularly in medicinal chemistry, due to their enhanced biological activities. While specific literature detailing the direct use of this compound in heterocycle synthesis is limited, its structure is analogous to other fluorinated carboxylic acids and their derivatives, which are key precursors in cyclization reactions.

General synthetic strategies often involve the conversion of a fluorinated carboxylic acid into a more reactive intermediate, such as an acid chloride or a β-ketoester, which can then undergo condensation reactions with dinucleophiles to form heterocyclic rings. For instance, fluorinated β-diketones are well-established precursors for synthesizing a variety of heterocycles like pyrazoles, isoxazoles, and pyrimidines through condensation with hydrazines, hydroxylamine, or urea, respectively. researchgate.net The transformation of this compound into a corresponding 1,3-dicarbonyl compound would open a pathway to a new class of fluorinated heterocycles.

Table 1: Potential Heterocyclic Scaffolds from this compound Derivatives

| Precursor Derivative | Reactant | Potential Heterocycle |

| 2,4,4,4-Tetrafluoroacetoacetate | Hydrazine | Trifluoromethyl- and fluoro-substituted pyrazole |

| 2,4,4,4-Tetrafluoroacetoacetate | Hydroxylamine | Trifluoromethyl- and fluoro-substituted isoxazole |

| 2,4,4,4-Tetrafluoroacetoacetate | Urea/Thiourea | Trifluoromethyl- and fluoro-substituted pyrimidine/thiopyrimidine |

This table presents potential synthetic routes based on established chemical principles for analogous fluorinated compounds.

Incorporation into Biologically Relevant Scaffolds

The introduction of fluorinated fragments into peptides and other biologically active molecules is a proven strategy for enhancing their therapeutic potential. Fluorinated amino acids, for example, can act as bioisosteres of their natural counterparts, offering increased stability against enzymatic degradation. The amino acid derivative, (2S)-2-amino-4,4,4-trifluorobutanoic acid, is a known building block in drug design. nih.govnih.gov

Following this principle, this compound could serve as a precursor to novel fluorinated amino acids. Standard synthetic methodologies, such as electrophilic or nucleophilic amination at the alpha-position, could convert the acid into a new building block for peptide synthesis. The resulting amino acid would possess a unique electronic and steric profile due to the geminal trifluoromethyl group and the alpha-fluorine, potentially leading to new peptide-based therapeutics with fine-tuned pharmacological properties.

Utility in Material Science and Polymer Chemistry

Fluoropolymers are renowned for their exceptional chemical resistance, thermal stability, and low surface energy, making them indispensable in a vast range of applications from non-stick coatings to high-performance seals. orgsyn.org The development of new fluorinated monomers is critical for creating next-generation polymers with tailored properties.

Synthesis of Fluorinated Monomers

This compound is a potential precursor for synthesizing novel fluorinated monomers. For example, decarboxylation or conversion of the carboxylic acid to other functional groups (e.g., an alcohol or an amine) followed by elimination or polymerization-enabling reactions could yield fluorinated alkenes or (meth)acrylates. A research program at Clemson University focused on developing a library of fluorinated materials, including the synthesis of monomers from fluorinated acid salts, highlighting the general utility of this approach. clemson.edu

Table 2: Hypothetical Fluorinated Monomers Derived from this compound

| Transformation of Carboxylic Acid | Subsequent Reaction | Potential Monomer |

| Reduction to Alcohol | Esterification with Acryloyl Chloride | 2,4,4,4-Tetrafluorobutyl acrylate (B77674) |

| Curtius/Hofmann Rearrangement | Acylation with Acryloyl Chloride | N-(1,3,3,3-Tetrafluoropropyl)acrylamide |

| Conversion to Acid Chloride | Friedel-Crafts Acylation with Ethylene | 4,6,6,6-Tetrafluorohex-1-en-3-one |

This table illustrates hypothetical synthetic pathways to potential monomers.

Development of Specialty Fluoropolymers and Coatings

The polymerization of monomers derived from this compound could lead to new specialty fluoropolymers. The resulting polymers would be expected to exhibit low surface energy, leading to hydrophobic and oleophobic properties desirable for protective coatings. The incorporation of the trifluoromethyl group can significantly enhance the thermal and chemical stability of the polymer backbone. nih.gov

For instance, a polyacrylate based on a 2,4,4,4-tetrafluorobutyl acrylate monomer would likely create a surface with a high water contact angle, useful for water-repellent coatings on textiles, electronics, and architectural surfaces. The specific fluorine content and arrangement from the parent acid would allow for fine-tuning of the final material's properties, such as its refractive index and gas permeability.

Use as a Reagent or Solvent in Organic Transformations

Beyond its role as a structural building block, the inherent properties of this compound suggest its potential utility as a specialized reagent or solvent in organic synthesis.

Carboxylic acids can act as Brønsted acid catalysts. The fluorine atoms in this compound significantly increase its acidity compared to its non-fluorinated analogue, butanoic acid. This enhanced acidity could make it a useful, moderately strong, and organo-soluble acid catalyst for reactions such as esterifications, acetal (B89532) formations, or certain rearrangement reactions where precise control of acidity is required.

While its use as a bulk solvent would likely be limited by cost and availability, it could be employed as a specialized reaction medium or co-solvent. Its polar nature combined with the fluorinated tail could offer unique solubility properties for certain fluorinated reactants. Furthermore, in some transformations, such as the conversion of carboxylic acids to trifluoromethyl ketones using trifluoroacetic anhydride, the starting acid itself is a key reagent in the formation of the reactive intermediate. orgsyn.org A similar reactivity profile could be explored for this compound in related transformations.

Theoretical and Computational Investigations of 2,4,4,4 Tetrafluorobutanoic Acid

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure of fluorinated organic compounds. For a molecule like 2,4,4,4-tetrafluorobutanoic acid, these calculations can predict key electronic properties that govern its reactivity and physical characteristics.

Studies on similar perfluorinated carboxylic acids (PFCAs) have utilized DFT methods, such as the ωB97xD functional with a 6-311+G(d,p) basis set, to investigate their electronic properties. nsf.gov These calculations are crucial for determining parameters like bond dissociation energies (BDEs), which are vital for understanding the molecule's stability. For instance, in PFCAs, C-F bonds are generally stronger than C-C bonds. nsf.gov The C-F BDEs are typically in the range of 100.8–117.5 kcal/mol for the acid form. nsf.gov It is also observed that C-F bonds β to the carboxyl group tend to have lower BDEs. nsf.gov

Furthermore, DFT calculations are instrumental in determining acidity constants (pKa). For short-chain PFCAs (C2 through C5), computational methods have shown good agreement with experimental pKa values. nih.gov However, for longer-chain PFCAs, discrepancies between calculated and experimental values can increase. nih.gov The electronic structure influences the acidity, with higher degrees of branching in the perfluoroalkyl chain generally leading to a lower estimated pKa. nih.gov

Table 1: Predicted Electronic Properties of Short-Chain Fluorinated Carboxylic Acids (by Analogy)

| Property | Predicted Value/Trend for Analogous Compounds | Reference |

| C-F Bond Dissociation Energy | 100.8–117.5 kcal/mol | nsf.gov |

| C-C Bond Dissociation Energy | ~75–90 kcal/mol | nsf.gov |

| Acidity (pKa) | Good agreement with experiment for short chains | nih.gov |

Note: This data is based on studies of various perfluorinated carboxylic acids and is presented as an expected range for this compound.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational landscape of flexible molecules like this compound. These simulations model the movement of atoms over time, providing insights into the preferred three-dimensional structures and the dynamics of their interconversion.

The presence of fluorine atoms significantly influences the conformational preferences of organic molecules through steric and electrostatic effects, including dipole-dipole interactions and hyperconjugation. beilstein-journals.org For fluorinated alkanes, the gauche effect, where a gauche arrangement of atoms is preferred over the anti-conformation, can be a dominant factor. beilstein-journals.org In a study on 1,3-difluorinated alkanes, it was shown that the 1,3-difluoropropylene motif strongly influences the alkane chain conformation, and this effect is dependent on the polarity of the medium. acs.org

Prediction of Spectroscopic Parameters and Their Interpretation

Computational methods are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. For fluorinated compounds, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful characterization technique.

DFT-based methods, such as B3LYP-GIAO/6-31++G(d,p)//B3LYP/6-31G(d,p), have been successfully used to predict the ¹⁹F NMR chemical shifts of PFCAs. nih.govresearchgate.net These predictions have revealed clear distinctions between the chemical shifts of CF₃, CF₂, and CF groups. nih.govresearchgate.net Generally, the absolute values for the chemical shifts for the CF₃ group are smaller than 90 ppm, for the CF larger than 160 ppm, and for the CF₂ between 110 and 130 ppm. nih.govresearchgate.net For this compound, one would expect distinct signals for the CF₃ group and the CHF group, with their precise chemical shifts being sensitive to the local electronic environment.

Computational tools have been developed to accurately and rapidly predict ¹⁹F NMR chemical shifts, with methods like ωB97XD/aug-cc-pvdz showing a good balance of accuracy and computational cost. chemrxiv.org These tools can be invaluable in identifying different isomers and conformers in a sample. acs.orgnih.gov

Table 2: Predicted ¹⁹F NMR Chemical Shift Ranges for Functional Groups in PFCAs (by Analogy)

| Functional Group | Predicted Chemical Shift Range (ppm) | Reference |

| -CF₃ | < 90 | nih.govresearchgate.net |

| -CF₂- | 110 - 130 | nih.govresearchgate.net |

| -CF- | > 160 | nih.govresearchgate.net |

Note: These are general ranges observed for perfluorinated carboxylic acids and provide an estimate for the expected shifts in this compound.

Computational Studies of Reaction Pathways and Transition States

Computational chemistry is instrumental in mapping out the reaction pathways and identifying the transition states of chemical reactions, providing a level of detail that is often inaccessible through experimental means alone. For fluorinated carboxylic acids, this includes studying their thermal degradation and other transformation processes.

High-level computational studies on the thermal degradation of PFCAs suggest that the initial favored reaction pathways involve the homolytic cleavage of C-C bonds. nsf.gov These initial bond-breaking events lead to the formation of carbon-centered radicals, which can then undergo further reactions like β-scissions. nsf.gov The computational analysis of reaction mechanisms can be performed using approaches like the United Reaction Valley Approach (URVA), which partitions a reaction into distinct phases, offering a detailed understanding of the sequence of chemical events. acs.org

For this compound, computational studies could elucidate its degradation pathways, which is relevant for understanding its environmental fate. Such studies would involve calculating the energy barriers for various possible reactions, such as decarboxylation and C-F bond cleavage, to determine the most likely transformation routes under different conditions.

Density Functional Theory Applications in Fluorinated Systems

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying a wide range of molecular systems, and it is particularly well-suited for fluorinated compounds. The high electronegativity and the presence of lone pairs on fluorine atoms necessitate the use of robust theoretical methods that can accurately describe these electronic features.

DFT is employed in various aspects of studying fluorinated systems, from predicting fundamental properties like molecular structure and vibrational frequencies to more complex phenomena such as reaction mechanisms and spectroscopic signatures. researchgate.net For instance, dispersion-corrected DFT functionals like ωB97X-D are often used to accurately model the non-covalent interactions that can be significant in fluorinated systems. researchgate.net

In the context of fluorinated carboxylic acids, DFT has been used to:

Determine stable isomers and their relative energies. researchgate.net

Calculate acidity constants and understand the factors influencing them. nih.gov

Model the interaction of these acids with surfaces and other molecules. researchgate.net

Predict spectroscopic data to aid in experimental characterization. nih.govresearchgate.net

The continued development of DFT functionals and computational methods will further enhance the accuracy and predictive power of these theoretical investigations for complex fluorinated molecules like this compound.

Analytical Methodologies for 2,4,4,4 Tetrafluorobutanoic Acid

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating 2,4,4,4-Tetrafluorobutanoic acid from complex mixtures. nih.gov The choice between gas and liquid chromatography is primarily dictated by the analyte's volatility and polarity.

Gas Chromatography for Volatile Derivatives

Due to its low volatility, this compound requires a derivatization step to convert it into a more volatile form suitable for gas chromatography (GC) analysis. nih.govresearchgate.net This process involves a chemical reaction to modify the carboxylic acid functional group.

Derivatization Procedures: A common approach is esterification, for instance, reacting the acid with an alcohol like isobutanol in the presence of a catalyst to form the corresponding ester. nih.govresearchgate.net Another effective method involves using derivatizing agents such as pentafluorobenzyl (PFB) bromide, which reacts with the carboxylate to form a PFB ester. nih.gov These derivatives are significantly more volatile and can be readily analyzed by GC.

GC Conditions: The separation of the derivatized this compound is typically performed on a capillary column with a non-polar or medium-polarity stationary phase. The choice of detector is critical for achieving high sensitivity and selectivity. An electron capture detector (ECD) is particularly well-suited for detecting the highly electronegative fluorinated derivatives. nih.gov Gas chromatography coupled with mass spectrometry (GC-MS) provides both separation and structural confirmation. researchgate.net

Table 1: Hypothetical GC Conditions for the Analysis of Derivatized this compound

| Parameter | Condition |

| Derivatizing Agent | Pentafluorobenzyl bromide (PFBBr) |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Injector Temperature | 250 °C |

| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium at 1.0 mL/min |

| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C (ECD) |

High-Performance Liquid Chromatography for Polar Species

High-performance liquid chromatography (HPLC) is the preferred method for analyzing this compound in its native, non-derivatized form. americanlaboratory.com Its polarity makes it well-suited for reversed-phase HPLC. nih.govnih.gov

Mobile Phase and Stationary Phase: A common setup involves a C18 stationary phase and a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. chrom-china.com To ensure the carboxylic acid is in its protonated form and to improve peak shape, an acid modifier is typically added to the mobile phase. americanlaboratory.comnih.govnih.gov Trifluoroacetic acid (TFA) is a common choice, but other perfluorinated acids can also be used as ion-pairing agents to enhance retention and selectivity. nih.govnih.gov

Detection: Since this compound lacks a strong chromophore, direct UV detection can be challenging, especially at low concentrations. chrom-china.com However, derivatization with a UV-active compound can enhance detection. chrom-china.com More commonly, HPLC is coupled with mass spectrometry (LC-MS) for sensitive and selective detection. well-labs.com

Table 2: Illustrative HPLC-MS/MS Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 (e.g., 100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| MS/MS Transition | [M-H]⁻ → Fragment ions |

Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, providing information on its molecular weight and structure. chemguide.co.ukwhitman.edu

Fragmentation Pathway Analysis

When subjected to mass spectrometry, particularly with techniques like electron ionization (EI) or tandem mass spectrometry (MS/MS), this compound undergoes predictable fragmentation. nih.govlibretexts.org

In Negative Ion Mode (LC-MS): Under electrospray ionization in negative mode (ESI-), the molecule will readily deprotonate to form the molecular ion [M-H]⁻. nih.gov A characteristic primary fragmentation is the loss of carbon dioxide (CO2), a process known as decarboxylation. well-labs.comnih.gov Further fragmentation of the resulting perfluoroalkyl anion can occur through the loss of HF or other neutral fragments. well-labs.comnih.gov Studies on similar perfluoroalkyl carboxylates have shown that fluorine migrations can occur after the initial decarboxylation, leading to a series of new anions before further fragmentation. well-labs.comnih.gov

In Positive Ion Mode (GC-MS of derivatives): For volatile derivatives analyzed by GC-MS with electron ionization, the fragmentation will depend on the specific derivative. For example, a pentafluorobenzyl ester would likely show a prominent peak for the pentafluorobenzyl cation (m/z 181). nih.gov

Predicted Fragmentation of this compound: A primary fragmentation pathway for the [M-H]⁻ ion of this compound (m/z 159) would involve the loss of CO₂ to yield a fragment at m/z 115. Subsequent losses of HF could lead to further fragment ions.

Isotopic Labeling Strategies

Isotopic labeling is a powerful technique used in quantitative mass spectrometry to improve accuracy and precision. nih.govkit.edu This involves synthesizing a version of this compound where one or more atoms are replaced with their heavier stable isotopes, such as ¹³C or ²H (deuterium). nih.gov

Application in Quantification: The isotopically labeled compound serves as an internal standard. nih.gov Since it is chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. nih.gov By measuring the ratio of the signal from the native analyte to the signal from the labeled internal standard, accurate quantification can be achieved, compensating for matrix effects and variations in sample preparation. nih.gov

Commonly Used Isotopes: For this compound, a ¹³C-labeled version (e.g., with one or more ¹³C atoms in the carbon backbone) would be an ideal internal standard. nih.gov Deuterium labeling is also possible, but care must be taken to avoid H/D exchange during sample preparation and analysis. nih.gov

Nuclear Magnetic Resonance Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the unambiguous structural elucidation of organic molecules, including this compound. ¹H, ¹³C, and ¹⁹F NMR would all provide valuable structural information.

¹H NMR Spectroscopy: The ¹H NMR spectrum would show signals for the protons in the molecule. The proton at the C2 position would likely appear as a complex multiplet due to coupling with the fluorine atom on the same carbon and the protons on the adjacent C3 methylene (B1212753) group. The C3 protons would also exhibit complex splitting patterns due to coupling with the protons on C2 and the fluorine atoms on C4.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds. The spectrum would show distinct signals for the different fluorine environments. The single fluorine at the C2 position would appear as a multiplet due to coupling with the adjacent protons. The three equivalent fluorine atoms of the CF₃ group at the C4 position would likely appear as a triplet due to coupling with the two protons on the C3 methylene group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal the four distinct carbon environments in the molecule. The chemical shifts of the carbons would be influenced by the attached fluorine atoms, with carbons bonded to fluorine appearing at a lower field. Furthermore, carbon-fluorine coupling (¹JCF, ²JCF, etc.) would be observed, providing additional structural confirmation.

Table 3: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ) | Predicted Multiplicity and Coupling Constants (J) |

| ¹H | H-2: ~4.5-5.0 ppm | ddd (JH-F, JH-H) |

| H-3: ~2.5-3.0 ppm | m | |

| COOH: ~10-12 ppm | s (broad) | |

| ¹⁹F | F-2: ~ -200 to -220 ppm | m |

| CF₃ at C-4: ~ -70 to -80 ppm | t (JF-H) | |

| ¹³C | C-1 (COOH): ~170-175 ppm | |

| C-2: ~85-95 ppm | d (¹JC-F) | |

| C-3: ~30-40 ppm | t (²JC-F) | |

| C-4: ~120-130 ppm | q (¹JC-F) |

¹⁹F NMR for Fluorine Environments

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful tool for the structural elucidation of organofluorine compounds due to its high sensitivity and the wide range of chemical shifts. numberanalytics.comicpms.cz This technique provides detailed information about the electronic environment of each fluorine atom within the this compound molecule. The distinct fluorine environments in the molecule—the CF₃ group and the CHF group—will produce separate signals in the ¹⁹F NMR spectrum.

The chemical shift values are indicative of the local electronic structure. For instance, the terminal -CF₃ group in perfluorinated carboxylic acids typically has a characteristic shift. researchgate.net In general, for perfluorinated carboxylic acids, the chemical shifts for CF₃ groups are found at smaller absolute values (less than 90 ppm), while CF₂ groups are between 110 and 130 ppm, and CF groups are at values larger than 160 ppm. researchgate.net The ¹⁹F NMR spectrum can therefore be used to confirm the presence and arrangement of fluorinated groups within the molecule. numberanalytics.com

For quantitative analysis, ¹⁹F NMR can be a valuable tool, as the signal integration is proportional to the number of fluorine atoms. nih.gov To enhance the sensitivity of ¹⁹F NMR for trace analysis, such as in environmental samples, pre-concentration steps using techniques like strong anionic exchange (SAX) chromatography may be employed. nih.gov The use of relaxation agents, such as chromium acetylacetonate (B107027) (Cr(acac)₃), can also significantly improve the limits of detection. nih.gov

Table 1: Predicted ¹⁹F NMR Chemical Shift Ranges for Functional Groups in Fluorinated Carboxylic Acids

| Functional Group | Predicted Chemical Shift Range (ppm) |

| -CF₃ | < 90 |

| -CF₂- | 110 - 130 |

| -CFH- | > 160 |

Data sourced from ResearchGate predictions for perfluorinated carboxylic acids. researchgate.net

Multi-Nuclear NMR Coupling Analysis

A more in-depth structural analysis of this compound can be achieved through multi-nuclear NMR, which examines the coupling interactions between different NMR-active nuclei, such as ¹H, ¹³C, and ¹⁹F. numberanalytics.comman.ac.uk These through-bond scalar couplings (J-couplings) provide valuable information about the connectivity and stereochemistry of the molecule. icpms.czacs.org

The analysis of complex spin systems is crucial for interpreting the NMR spectra of organofluorine compounds. numberanalytics.com The presence of multiple fluorine atoms and their interactions with other nuclei result in intricate coupling patterns. numberanalytics.com In this compound, one would expect to observe:

¹H-¹⁹F Coupling: The proton on the second carbon will couple with the adjacent fluorine atom, and potentially with the fluorine atoms of the CF₃ group, leading to complex splitting patterns in both the ¹H and ¹⁹F spectra. The magnitude of these couplings (ⁿJHF) is dependent on the number of bonds separating the nuclei and their spatial orientation. acs.org

¹³C-¹⁹F Coupling: The carbon atoms will exhibit coupling with the directly attached fluorine atoms and with fluorine atoms on adjacent carbons. This information is instrumental in assigning the carbon signals in the ¹³C NMR spectrum. acs.org

¹⁹F-¹⁹F Coupling: Coupling between the fluorine atom at the second position and the fluorine atoms of the trifluoromethyl group will also be observed. icpms.cz

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for deciphering these complex coupling networks. numberanalytics.com For instance, an HF HMBC experiment can reveal proton-fluorine interactions over several bonds. southampton.ac.uk The interpretation of these coupling constants provides unambiguous evidence for the structure of this compound. acs.org

Table 2: Typical J-Coupling Magnitudes in Organofluorine Compounds

| Coupling Type | Number of Bonds | Typical Magnitude (Hz) |

| ²JHF | 2 | > 50 |

| ³JHF | 3 | Often larger than ³JHH |

| JFF | Varies | Can be large and observed over multiple bonds |

Data sourced from the Journal of the American Chemical Society and Thermo Fisher Scientific application notes. icpms.czacs.org

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification process used to convert an analyte into a new compound with properties that are more suitable for a particular analytical method. researchgate.net For carboxylic acids like this compound, derivatization can enhance detectability, improve chromatographic separation, and increase ionization efficiency in mass spectrometry. nih.govresearchgate.net

Pre-Column Derivatization Techniques

Pre-column derivatization involves modifying the analyte before it is introduced into the analytical instrument, typically a high-performance liquid chromatograph (HPLC) or a gas chromatograph (GC). nih.gov This approach is widely used for carboxylic acids to improve their volatility for GC analysis or to attach a chromophore or fluorophore for enhanced UV or fluorescence detection in HPLC. nih.govnih.gov

Common pre-column derivatization strategies for carboxylic acids include:

Esterification: Conversion of the carboxylic acid to an ester using reagents like diazomethane (B1218177) analogs or alkyl chloroformates. thermofisher.comresearchgate.net For example, isobutyl chloroformate (IBCF) has been used for the derivatization of perfluorinated carboxylic acids for GC-MS analysis. researchgate.net

Amide Formation: Coupling the carboxylic acid with an amine using a carbodiimide (B86325) activating agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.gov This is a versatile method that allows for the introduction of a variety of tags. nih.gov For instance, 4-bromo-N-methylbenzylamine has been used as a derivatization reagent for carboxylic acids to facilitate detection by positive electrospray ionization tandem mass spectrometry (ESI-MS/MS). tulane.edunih.gov

Reaction with Hydrazines: Reagents like 2-nitrophenylhydrazine (B1229437) (2-NPH) can be used to derivatize carboxylic acids for HPLC analysis with UV or mass spectrometric detection. nih.gov

For fluorinated carboxylic acids specifically, pre-column derivatization with reagents that introduce a UV-responsive or fluorescent tag is a common strategy to enhance detection by conventional LC-UV instruments. nih.gov

Table 3: Common Pre-Column Derivatization Reagents for Carboxylic Acids

| Reagent Class | Example Reagent | Detection Method |

| Alkyl Halides | 3-Bromoacetyl coumarin | Fluorescence |

| Diazoalkanes | 9-Anthryldiazomethane (ADAM) | Fluorescence |

| Amines (with activator) | 4-Bromo-N-methylbenzylamine | MS |

| Hydrazines | 2-Nitrophenylhydrazine (2-NPH) | UV, MS |

Data compiled from various sources on derivatization techniques. nih.govthermofisher.comnih.govnih.govresearchgate.net

Post-Column Derivatization Approaches

Post-column derivatization occurs after the analyte has been separated by chromatography but before it reaches the detector. researchgate.net This technique is often employed to improve detection sensitivity or selectivity without altering the chromatographic separation of the original analytes. researchgate.net

While less common than pre-column derivatization for carboxylic acids, post-column strategies can be advantageous in certain situations. For example, post-column addition of reagents can be used to introduce fluorescent dyes or to modify the mobile phase to enhance ionization efficiency in mass spectrometry. researchgate.net

For the analysis of carboxylic acids, post-column derivatization might involve the introduction of a reagent that reacts specifically with the carboxyl group to produce a colored or fluorescent product. nih.gov However, the development of highly sensitive mass spectrometers has somewhat reduced the necessity for post-column derivatization for many applications. researchgate.net

Environmental Occurrence and Biogeochemical Transformations of 2,4,4,4 Tetrafluorobutanoic Acid

Detection and Quantification in Environmental Matrices

There is no specific information available in the reviewed scientific literature regarding the detection and quantification of 2,4,4,4-Tetrafluorobutanoic acid in any environmental matrices, such as water, soil, sediment, or air. While numerous analytical methods exist for a wide range of PFAS compounds, including other short-chain perfluoroalkyl carboxylic acids (PFCAs), the application of these methods to specifically identify and measure this compound has not been documented.

General analytical techniques for PFAS often involve liquid chromatography coupled with mass spectrometry (LC-MS). itrcweb.orgresearchgate.net These methods are highly sensitive and selective, but their successful application requires the availability of analytical standards for the target compound. It is unclear from the available information whether a certified reference standard for this compound is widely accessible for environmental monitoring purposes. The complexity of environmental samples often leads to "matrix effects," where other components in the sample can interfere with the analysis, making accurate quantification challenging without specific method development and validation for the compound of interest. itrcweb.org

Abiotic Degradation Pathways

Information on the abiotic degradation of this compound is not available in the current body of scientific literature. The strong carbon-fluorine bond characteristic of PFAS compounds suggests a high resistance to environmental degradation. researchgate.net

Hydrolysis Studies in Aqueous Environments

No studies have been found that specifically investigate the hydrolysis of this compound in aqueous environments. While the hydrolysis of some other fluorinated compounds has been studied, these findings cannot be directly extrapolated to this compound due to differences in chemical structure and reactivity. researchgate.netnih.gov

Photolytic Degradation Processes

There is no specific research on the photolytic degradation of this compound. Studies on other PFAS, such as perfluorooctanoic acid (PFOA), have shown that direct photolysis is generally a slow process, although it can be enhanced by the presence of photosensitizers or the use of high-energy UV light. nih.govmdpi.comnih.govmdpi.com Without specific experimental data, the susceptibility of this compound to photodegradation remains unknown.

Biotic Transformation and Microbial Degradation

The biotic transformation and microbial degradation of this compound have not been documented in the scientific literature. The persistence of many PFAS compounds is attributed to their resistance to microbial breakdown. nih.gov

Enzymatic Pathways in Environmental Microorganisms

No enzymatic pathways have been identified for the degradation of this compound in environmental microorganisms. Research into the enzymatic degradation of fluorinated organic compounds is an active area, but specific studies on this particular molecule are absent. researchgate.netmdpi.comresearchgate.net While some microorganisms have been found to degrade other fluorinated substances, the mechanisms are often highly specific to the substrate. nih.govnih.gov

Fate in Soil and Water Systems

Specific data on the fate of this compound in soil and water systems are not available. The transport and fate of PFAS in the environment are complex processes influenced by factors such as the compound's chain length, functional group, and the properties of the environmental media. itrcweb.orgitrcweb.orgnccoast.orgenviro.wikinih.gov For other PFCAs, mobility in soil and water is a significant concern, but without specific studies on this compound, its behavior in these systems cannot be accurately predicted.

Contribution to Per- and Polyfluoroalkyl Substances (PFAS) Research

The direct contribution of this compound to PFAS research appears to be minimal, as evidenced by the lack of its mention in prominent studies and reviews. The focus of current PFAS research is largely on more widely detected and regulated compounds, such as perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonic acid (PFOS), and their replacements.

The research community is increasingly investigating the environmental and health implications of a wide array of PFAS. This includes the development of advanced analytical methods for detecting known and unknown PFAS, studying their transformation pathways, and understanding their toxicological profiles. researchgate.net However, this compound has not emerged as a compound of significant interest in these investigations to date.

The study of short-chain PFAS, a category that would include this compound, is a growing area of focus. nih.gov These compounds are generally more mobile in the environment than their long-chain counterparts. nih.gov Research into the biotransformation of other fluorinated compounds, including some PFAS, is ongoing, with studies exploring the potential for microbial degradation. nih.gov However, without specific studies, it is not possible to extrapolate these findings directly to this compound.

Future Research Directions and Emerging Challenges

Development of Sustainable Synthetic Approaches

The development of environmentally benign and efficient methods for synthesizing fluorinated compounds is a significant challenge for modern chemistry. For 2,4,4,4-Tetrafluorobutanoic acid, future research will likely focus on moving away from harsh fluorinating agents and multi-step procedures that generate significant waste.

Inspired by progress in the synthesis of other fluorinated acids, such as 2,3,5,6-tetrafluoroterephthalic acid, future approaches could involve optimized lithiation and carbonation reactions. nih.gov For example, a high-yield (95%) synthesis of 2,3,5,6-tetrafluoroterephthalic acid was achieved by reacting 1,2,4,5-tetrafluorobenzene (B1209435) with n-butyllithium and subsequent carbonation with CO2, a method that circumvents the formation of byproducts and simplifies purification. nih.gov Adapting such protocols to the specific precursors of this compound could lead to more sustainable production. Another avenue involves the use of inexpensive and readily available raw materials, as demonstrated in the synthesis of 2,3,4,5-tetrafluorobenzoic acid from benzotrichloride (B165768) compounds, which avoids toxic intermediates and catalyst deactivation issues. google.com

Exploration of Novel Reactivity and Catalysis

Understanding the reactivity of this compound is crucial for developing new applications and degradation pathways. Future research will likely explore its participation in various chemical transformations, particularly those involving catalysis.

One area of interest is its use in esterification reactions. Studies on the esterification of similar compounds, like 2,2,3,3,4,4,4-heptafluorobutan-1-ol with acetic acid using sulfuric acid as a catalyst, have shown that parameters like reagent ratio, catalyst concentration, and temperature significantly affect the chemical equilibrium. mdpi.com Similar kinetic and equilibrium studies for this compound would provide valuable data for industrial process design, such as reactive distillation. mdpi.com Furthermore, the unique electronic properties conferred by the fluorine atoms may enable novel catalytic activities, a research direction that holds potential for discovering new chemical transformations.

Advanced Applications in Targeted Synthesis

The unique properties of organofluorine compounds, including high thermal and chemical stability, make them valuable in various fields. mdpi.com Future applications for this compound could emerge from its use as a specialized building block in targeted synthesis.

For instance, highly fluorinated carboxylic acids serve as versatile linking ligands in the construction of coordination polymers and metal-organic frameworks (MOFs). nih.gov The synthesis of 2,3,5,6-tetrafluoroterephthalic acid and its subsequent use in creating new materials highlights a potential pathway for this compound. nih.gov Additionally, in medicinal chemistry, fluorinated scaffolds are used to develop potent modulators of biological targets. Research into derivatives of 4,5,6,7-tetrahydro-benzothiophene as modulators of the RORγt nuclear receptor, a target for inflammatory and autoimmune diseases, showcases how fluorinated molecules can be optimized for therapeutic purposes. nih.gov Exploring the incorporation of the this compound moiety into biologically active molecules represents a promising direction for drug discovery. nih.gov

Refinement of Ultra-Trace Analytical Detection Methods

A significant challenge associated with ultra-short-chain PFAAs, including this compound, is their analytical determination in environmental and biological samples. nih.gov Their high polarity makes them difficult to retain using standard reversed-phase liquid chromatography. nih.gov

Future refinements will focus on enhancing the sensitivity and selectivity of detection methods. Current techniques often involve gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS). nih.gov To improve GC analysis of these non-volatile acids, a derivatization step is necessary, such as converting the acid to a volatile ester. researchgate.net For example, a method for analyzing fluorobenzoic acids uses BF3·MeOH to form methyl esters directly in a GC vial. researchgate.net

For direct analysis in water, especially at higher concentrations, direct injection may be a viable and time-efficient technique. nih.gov However, for ultra-trace levels, a pre-concentration step is often required. This can be a tedious process, such as rotary evaporation of large sample volumes, which limits sample throughput. nih.govresearchgate.net The development of optimized solid-phase extraction (SPE) methods is a key area for future research to simultaneously enrich the analytes and minimize matrix interferences. researchgate.net Isotope dilution mass spectrometry, where a labeled version of the analyte is added to the sample, is a powerful technique for accurate quantification at trace levels and will be essential for rigorous monitoring. researchgate.net

| Analytical Technique | Common Application | Challenges/Refinements Needed |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile derivatives | Requires a reliable and efficient derivatization step. nih.govresearchgate.net |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Direct analysis of polar compounds | Poor retention of ultra-short-chain PFAAs on standard columns. nih.gov |

| Solid-Phase Extraction (SPE) | Sample pre-concentration and clean-up | Optimization needed to handle complex matrices and improve recovery. researchgate.net |

| Isotope Dilution Mass Spectrometry (IDMS) | Accurate quantification at trace levels | Requires synthesis of labeled internal standards. researchgate.net |

Comprehensive Environmental Fate Modeling and Monitoring

Given their persistence, understanding the environmental journey of PFAAs is critical. The fate of this compound may be influenced by processes like runoff, adsorption, and degradation. juniperpublishers.com Comprehensive environmental monitoring and modeling are therefore essential emerging challenges.

Modeling: Multimedia environmental fate models, which have been developed for longer-chain compounds like PFOA, can be adapted for ultra-short-chain PFAAs. nih.gov These models simulate the partitioning of the chemical between air, water, soil, and sediment. nih.gov A key finding for PFOA is that the neutral acid form, despite being less abundant than the anionic form in water, governs the intermedia distribution and potential for long-range atmospheric transport. nih.gov Applying this multi-species modeling approach to this compound is a crucial future step to predict its environmental distribution and persistence.

Monitoring: There is a recognized need to increase knowledge about the presence of PFAAs and other organic micropollutants in the water environment. slu.se Monitoring programs for related compounds like 2,4-D and other PFAS often involve analyzing surface water, sediment, and sometimes biota. slu.seepa.govnih.gov Establishing baseline concentrations of this compound in various environmental compartments (rivers, lakes, groundwater) is a necessary first step. researchgate.netepa.gov This requires the robust analytical methods discussed previously to detect the compound at environmentally relevant concentrations, which can be in the low nanogram per liter (ng/L) range. slu.se Long-term monitoring can then track trends, identify potential sources, and assess the effectiveness of any future regulations. epa.gov

Q & A

Q. What are the recommended synthetic routes for 2,4,4,4-tetrafluorobutanoic acid, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves fluorination of halogenated butanoic acid precursors. For example, 4-bromo-4,4-difluorobutanoic acid (CAS 147345-36-6) can undergo nucleophilic substitution using KF or AgF to introduce additional fluorine atoms . Reaction temperature (optimized between 80–120°C) and solvent polarity (e.g., DMF or acetonitrile) significantly impact fluorination efficiency. Monitoring via NMR (e.g., referencing trifluoroacetic acid protocols ) helps track intermediate formation. Post-synthesis, vacuum distillation or preparative HPLC (C18 columns) improves purity (>95%) .

Q. How can researchers ensure the purity of this compound after synthesis?

- Methodological Answer : Combine chromatographic and spectroscopic methods:

- HPLC : Use a fluorinated reverse-phase column (e.g., C8 or C18) with a mobile phase of 0.1% TFA in water/acetonitrile. Monitor at 210 nm for carboxylate detection .

- Elemental Analysis : Confirm C/F ratios (expected: C: ~31%, F: ~42%) to rule out incomplete fluorination .

- Mass Spectrometry : High-resolution ESI-MS should show a molecular ion peak at m/z 178.03 (calculated for CHFO) .

Q. What spectroscopic techniques are most effective for characterizing fluorinated butanoic acids?

- Methodological Answer :

- NMR : Identify fluorine environments; expect distinct peaks for CF (δ ~ -60 to -70 ppm) and CF/CF groups (δ ~ -110 to -130 ppm). Compare with reference data for 4,4,4-trifluorobutyric acid (δ -71.2 ppm for CF) .

- IR Spectroscopy : Confirm carboxylic acid O-H stretch (~2500–3000 cm) and C-F stretches (1000–1300 cm) .

Advanced Research Questions

Q. How should researchers resolve contradictory data in fluorination reactions (e.g., unexpected byproducts or low yields)?

- Methodological Answer :

- Mechanistic Probes : Use deuterated analogs (e.g., 3,5-difluorobenzoic-d acid ) to trace reaction pathways via isotopic labeling.

- Computational Modeling : Optimize transition states for fluorination using DFT (e.g., B3LYP/6-31G*) to identify steric/electronic barriers .

- Reaction Monitoring : In-situ NMR or Raman spectroscopy detects intermediates like fluorinated alkanes or acyl fluorides .

Q. What strategies are effective for studying the acid’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (likely >200°C for fluorinated acids) .

- pH Stability : Incubate in buffers (pH 1–13) at 25–60°C for 48 hrs. Monitor degradation via HPLC and NMR. Fluorinated acids typically show instability in strong bases (pH >10) due to defluorination .

Q. How can this compound be leveraged as a scaffold for bioactive derivatives?

- Methodological Answer :

- Amide Coupling : React with amines (e.g., 5,6,7,8-tetrahydronaphthalen-1-amine ) using EDC/HOBt in DCM to create potential protease inhibitors.

- Esterification : Synthesize methyl esters (via SOCl/MeOH) for improved cell membrane permeability in antimicrobial assays .

- SAR Studies : Modify the fluorine substitution pattern (e.g., 2,4,5-trifluorophenyl derivatives ) to optimize receptor binding.

Q. What computational tools aid in predicting the reactivity of fluorinated butanoic acids?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.